molecular formula C10H12N4OS B2605307 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 2097892-00-5

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2605307
CAS No.: 2097892-00-5
M. Wt: 236.29
InChI Key: WTZCYVWZODBKKS-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability, and they exist in equilibrium in solutions .


Synthesis Analysis

The synthesis of NH- and N(2)-substituted 1,2,3-triazoles involves various methods, each with its own advantages, limitations, and scope . The reaction mechanisms can be influenced by different conditions and structure substrates .


Molecular Structure Analysis

1,2,3-Triazoles can be divided into three groups depending on the position of the substituent at the nitrogen atom . Theoretical calculations of magnetic properties of NH-1,2,3-triazoles performed at B3LYP/6-311++G (d,p) level within GIAO approach confirmed the aromatic character of these 6e-heterocycles .


Chemical Reactions Analysis

1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . The nucleophilic substitution cannot be effectively used to obtain 2-substituted 1,2,3-triazoles since the regioselectivity of N-substitution is difficult to control kinetically .


Physical and Chemical Properties Analysis

1,2,3-Triazoles have very close values of Gibbs energy . The dipole moment of the 1H-isomer is substantially higher than for 2H-1,2,3-triazoles .

Scientific Research Applications

Synthesis and Characterization

This compound, along with related derivatives, is primarily involved in synthetic chemistry research focusing on the development of novel organic compounds. Studies demonstrate the synthesis of similar triazole and thiophene derivatives through multi-step processes, highlighting the compound's relevance in exploring new synthetic pathways and chemical transformations. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through a five-step process using 4-chlorobenzenamine as the starting material showcases the intricate synthesis methods employed in producing complex molecules (Kan, 2015).

Biological Activity

Research into the biological activity of compounds structurally similar to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-methylthiophene-2-carboxamide reveals their potential in medical and agricultural applications. The evaluation of fungicidal, insecticidal, and antimicrobial activities of thiophene derivatives underscores the compound's significance in discovering new bioactive molecules. For instance, novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives have shown some fungicidal and insecticidal activities but no herbicidal activity (Liu, Li, & Zhong, 2004).

Future Directions

The development of new 1H-1,2,3-triazole analogs and their potential applications in various fields, including as inhibitors against carbonic anhydrase-II, is an active area of research .

Properties

IUPAC Name

4-methyl-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-8-6-9(16-7-8)10(15)11-4-5-14-12-2-3-13-14/h2-3,6-7H,4-5H2,1H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZCYVWZODBKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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